molecular formula C20H18N4O3S B2566599 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005307-11-8

6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2566599
CAS RN: 1005307-11-8
M. Wt: 394.45
InChI Key: FWVQNAOWKZTVSM-UHFFFAOYSA-N
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Description

The compound “6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of heterocyclic compound . This core is substituted with a phenyl group, a thioether linkage, and a 3,5-dimethoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-d]pyrimidin-4-one core would likely contribute to the compound’s aromaticity, while the phenyl group and the 3,5-dimethoxybenzyl group could influence its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-d]pyrimidin-4-one core might participate in various reactions, while the phenyl group and the 3,5-dimethoxybenzyl group could affect the compound’s overall reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer Activities : A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that these compounds, particularly those with specific nitrobenzylideneamino substitutions, showed potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

  • Anti-inflammatory and Anticonvulsant Activities : Another research focused on benzofuran derivatives starting from naturally occurring visnagin demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities, highlighting the therapeutic potential of these chemical structures in treating inflammation and convulsions (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

  • Antioxidant Properties : Novel 1H-3-Indolyl derivatives were designed and synthesized, showing significant antioxidant activity, particularly against ABTS radicals. This suggests their potential application in combating oxidative stress-related diseases (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

  • Inhibitory Activity on cGMP Phosphodiesterase : Research on 6-phenylpyrazolo[3,4-d]pyrimidones has shown specific inhibitory activity against cGMP specific phosphodiesterase, indicating potential for developing novel therapeutic agents targeting cardiovascular diseases and erectile dysfunction (Dumaitre & Dodic, 1996).

Antimicrobial Studies

  • Antimicrobial Activities : Linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one showed good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi, suggesting their potential as antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Future Directions

The study of pyrazolo[3,4-d]pyrimidin-4-one derivatives is a promising area of research, given their potential biological activities . Further studies could explore the synthesis, characterization, and biological evaluation of this compound and related derivatives.

properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-15-8-13(9-16(10-15)27-2)12-28-20-22-18-17(19(25)23-20)11-21-24(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVQNAOWKZTVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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